3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid
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Overview
Description
3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with chlorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the chloro and methyl groups. The final step involves the formation of the propanoic acid moiety through a series of reactions that may include nitration, reduction, and amination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)propanenitrile
- 3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)propanoic acid
- 3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)butanoic acid
Uniqueness
3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid is unique due to its specific substitution pattern and functional groups
Properties
Molecular Formula |
C8H12ClN3O2 |
---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
3-(4-chloro-3-methylpyrazol-1-yl)-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C8H12ClN3O2/c1-5-6(9)3-12(11-5)4-7(10-2)8(13)14/h3,7,10H,4H2,1-2H3,(H,13,14) |
InChI Key |
KBHZLGQQOWQTTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Cl)CC(C(=O)O)NC |
Origin of Product |
United States |
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